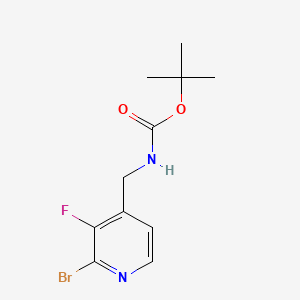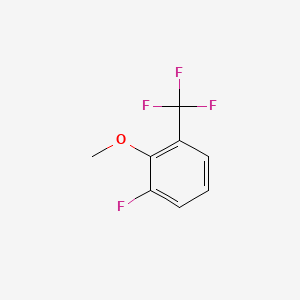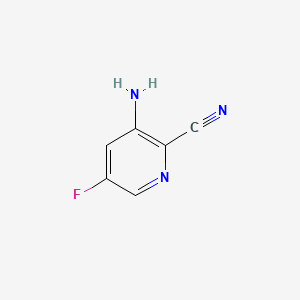
3-氨基-5-氟吡啶-2-腈
描述
3-Amino-5-fluoropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . It is also known by other names such as 3-Amino-5-fluoropicolinonitrile and 3-Amino-2-cyano-5-fluoropyridine . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学研究应用
3-Amino-5-fluoropyridine-2-carbonitrile has several applications in scientific research:
生化分析
Biochemical Properties
3-Amino-5-fluoropyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting or modulating their activity. For instance, 3-Amino-5-fluoropyridine-2-carbonitrile can interact with enzymes involved in nucleotide synthesis, affecting the overall metabolic pathways. Additionally, its fluorine atom can participate in halogen bonding, further influencing its biochemical interactions .
Cellular Effects
The effects of 3-Amino-5-fluoropyridine-2-carbonitrile on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Amino-5-fluoropyridine-2-carbonitrile can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and cellular responses. Furthermore, 3-Amino-5-fluoropyridine-2-carbonitrile can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 3-Amino-5-fluoropyridine-2-carbonitrile exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. The amino group of 3-Amino-5-fluoropyridine-2-carbonitrile can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atom can engage in halogen bonding, further stabilizing the interaction with target biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context. Moreover, 3-Amino-5-fluoropyridine-2-carbonitrile can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-5-fluoropyridine-2-carbonitrile can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that 3-Amino-5-fluoropyridine-2-carbonitrile can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways. The extent of these effects may vary depending on the specific experimental conditions and duration of exposure .
Dosage Effects in Animal Models
The effects of 3-Amino-5-fluoropyridine-2-carbonitrile in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound can modulate biochemical pathways and cellular processes without causing significant toxicity. At higher doses, 3-Amino-5-fluoropyridine-2-carbonitrile may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential adverse effects .
Metabolic Pathways
3-Amino-5-fluoropyridine-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in nucleotide synthesis and other biochemical pathways. Additionally, 3-Amino-5-fluoropyridine-2-carbonitrile can affect metabolite levels by altering the balance between synthesis and degradation of specific metabolites. These effects on metabolic pathways can have downstream consequences on cellular function and overall physiological processes .
Transport and Distribution
The transport and distribution of 3-Amino-5-fluoropyridine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by specialized transporters, facilitating its intracellular accumulation. Once inside the cell, 3-Amino-5-fluoropyridine-2-carbonitrile can interact with binding proteins that regulate its localization and distribution. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Amino-5-fluoropyridine-2-carbonitrile is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals. Additionally, post-translational modifications, such as phosphorylation or acetylation, can further influence the localization and activity of 3-Amino-5-fluoropyridine-2-carbonitrile. These factors collectively determine the compound’s subcellular distribution and its effects on cellular function .
准备方法
The synthesis of 3-Amino-5-fluoropyridine-2-carbonitrile involves several methods. One common method includes the fluorination of pyridine derivatives. For example, 3-Bromo-2-nitropyridine reacts with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce fluorinated pyridine derivatives . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
3-Amino-5-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include tetrabutylammonium fluoride, dimethylformamide, aluminum fluoride, and copper fluoride . The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.
作用机制
The mechanism of action of 3-Amino-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyridine ring.
相似化合物的比较
3-Amino-5-fluoropyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Similar in structure but lacks the amino and cyano groups, making it less reactive in certain chemical reactions.
3,5-Difluoropyridine-2-carbonitrile: Contains an additional fluorine atom, which can alter its chemical reactivity and biological activity.
5-Amino-2-fluoropyridine: Similar in structure but with the amino group in a different position, affecting its chemical and biological properties.
The uniqueness of 3-Amino-5-fluoropyridine-2-carbonitrile lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
属性
IUPAC Name |
3-amino-5-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVUOJDYRBJEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744347 | |
| Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374115-60-2 | |
| Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


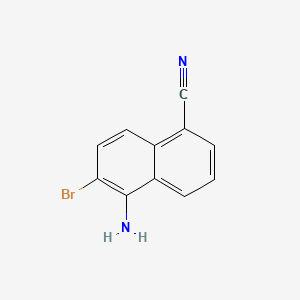

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)
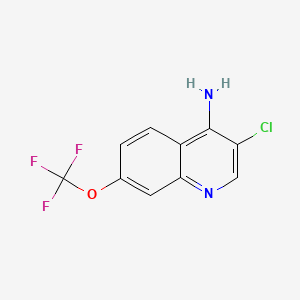
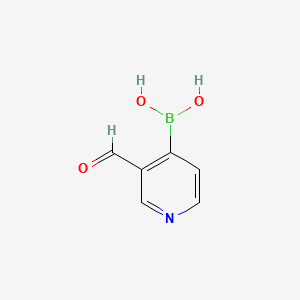
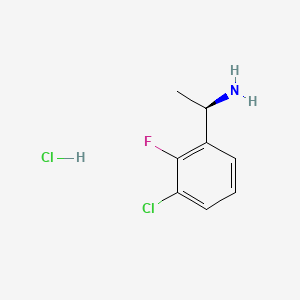

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/new.no-structure.jpg)
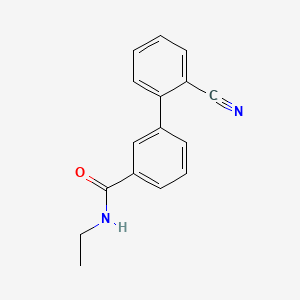
![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)


